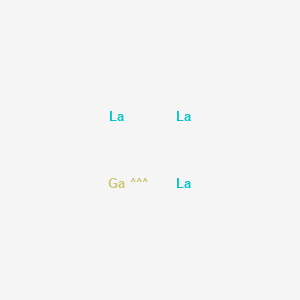
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- is a chemical compound with the molecular formula C₉H₁₀ and a molecular weight of 118.1757 g/mol . This compound is characterized by its unique structure, which includes a methano bridge and multiple cyclopropane rings.
Preparation Methods
The synthesis of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- involves several steps. The synthetic routes typically include the formation of cyclopropane rings followed by the introduction of the methano bridge. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperatures and pressures to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, influencing various biochemical processes. These interactions can lead to changes in cellular function and behavior, making the compound valuable for research and therapeutic applications .
Comparison with Similar Compounds
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- can be compared with other similar compounds, such as:
1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro-3-methylene-: This compound has a similar structure but includes an additional methylene group, resulting in different chemical properties and reactivity.
Dicyclopropa(cd,gh)pentalene, octahydro-1-methylene-: This compound also has a similar structure but lacks the methano bridge, leading to different chemical behavior and applications.
The uniqueness of 1,2-Methanodicyclopropa(cd,gh)pentalene, octahydro- lies in its specific structure, which provides distinct chemical and physical properties that are valuable for various scientific and industrial applications.
Properties
CAS No. |
13084-56-5 |
|---|---|
Molecular Formula |
C9H10 |
Molecular Weight |
118.18 g/mol |
IUPAC Name |
pentacyclo[4.3.0.02,4.03,8.05,7]nonane |
InChI |
InChI=1S/C9H10/c1-2-4-6-3(1)7-5(2)9(7)8(4)6/h2-9H,1H2 |
InChI Key |
WEDSMIBYBDZOFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C5C2C5C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


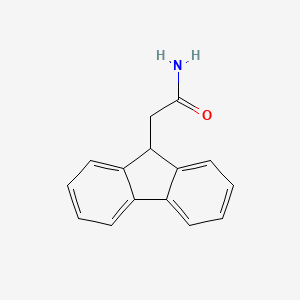

![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

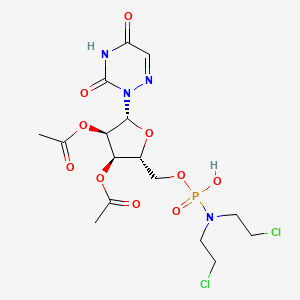
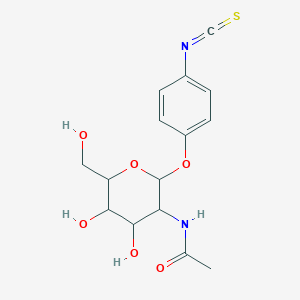
![s-Triazine, 2-[(4-chloro-m-tolyl)thio]-4,6-bis(trichloromethyl)-](/img/structure/B14707406.png)
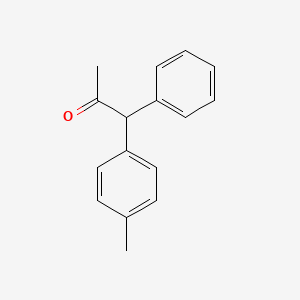
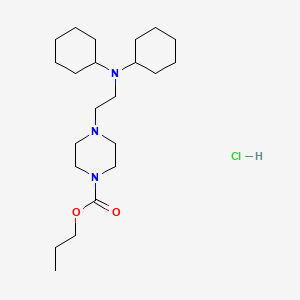
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
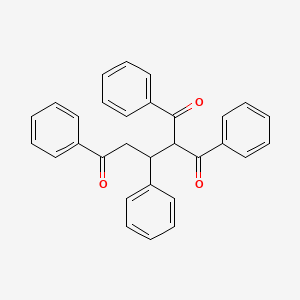
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)

